molecular formula C28H34N6O2 B2860602 1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902929-39-9

1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2860602
CAS RN: 902929-39-9
M. Wt: 486.62
InChI Key:
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Description

1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C28H34N6O2 and its molecular weight is 486.62. The purity is usually 95%.
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Scientific Research Applications

Quality Control in Pharmaceutical Research

This compound, being a derivative of [1,2,4]triazolo[4,3-a]quinazoline, has been studied for its quality control methods in pharmaceutical research. For instance, Danylchenko et al. (2018) focused on developing quality control methods for a similar compound, emphasizing its potential as an antimalarial agent. They proposed several quality control indicators, including description, solubility, and identification using various spectroscopic methods, crucial for ensuring the compound's purity and effectiveness in drug development (Danylchenko et al., 2018).

Molecular Rearrangements and Structural Analysis

Crabb et al. (1999) explored the preparation of [1,2,4]triazoloquinazolinium betaines, examining the molecular structure of these derivatives using X-ray crystallography. This research is significant for understanding the structural dynamics of such compounds, which is vital in drug design and development (Crabb et al., 1999).

Synthesis and Antimicrobial Activity

Patel et al. (2012) synthesized a series of thiazolidinone derivatives related to the compound and evaluated their antimicrobial activity against various bacteria and fungi. Such studies are instrumental in exploring the potential of these compounds as antimicrobial agents (Patel et al., 2012).

Anticancer and FGFR1 Inhibitory Activity

Voskoboynik et al. (2016) described the synthesis and evaluation of isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines, highlighting their anticancer and FGFR1 inhibitory activities. Research like this underscores the potential therapeutic applications of such compounds in cancer treatment (Voskoboynik et al., 2016).

Synthesis Techniques and Antihistaminic Activity

Gobinath et al. (2015) synthesized a series of triazoloquinazolin-5(4H)-ones and screened them for H1-antihistaminic activity. This research is indicative of the broader applicability of such compounds in the development of new medications for allergies and related conditions (Gobinath et al., 2015).

properties

IUPAC Name

1-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O2/c1-19(2)18-33-27(36)22-7-5-6-8-23(22)34-25(29-30-28(33)34)11-12-26(35)32-15-13-31(14-16-32)24-17-20(3)9-10-21(24)4/h5-10,17,19H,11-16,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNFTFVQRMLTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.